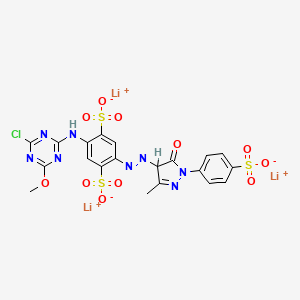

Trilithium 2-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonate

Description

Trilithium 2-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonate is a complex aromatic heterocyclic compound featuring a 1,3,5-triazine core and a pyrazolylazo moiety. Its structure includes:

- Triazine ring: Substituted with chlorine (Cl) at position 4 and methoxy (OCH₃) at position 6, which enhance its reactivity and solubility .

- Azo linkage: Connects the triazine to a 4,5-dihydro-3-methyl-5-oxo-pyrazole group, a structural motif common in dyes and agrochemicals due to its stability and chromophoric properties .

- Sulphonato groups: The benzene ring is disubstituted with sulphonate groups (SO₃⁻), and the pyrazole is further functionalized with a 4-sulphonatophenyl group. These confer high water solubility and ionic character, making the compound suitable for aqueous applications .

- Trilithium counterions: Neutralize the sulphonate groups, influencing crystallinity and thermal stability .

Properties

CAS No. |

84051-91-2 |

|---|---|

Molecular Formula |

C20H14ClLi3N8O11S3 |

Molecular Weight |

694.9 g/mol |

IUPAC Name |

trilithium;2-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-5-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C20H17ClN8O11S3.3Li/c1-9-16(17(30)29(28-9)10-3-5-11(6-4-10)41(31,32)33)27-26-13-8-14(42(34,35)36)12(7-15(13)43(37,38)39)22-19-23-18(21)24-20(25-19)40-2;;;/h3-8,16H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,22,23,24,25);;;/q;3*+1/p-3 |

InChI Key |

GHAVRZBRBRRZFK-UHFFFAOYSA-K |

Canonical SMILES |

[Li+].[Li+].[Li+].CC1=NN(C(=O)C1N=NC2=C(C=C(C(=C2)S(=O)(=O)[O-])NC3=NC(=NC(=N3)Cl)OC)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-] |

Origin of Product |

United States |

Biological Activity

Trilithium 2-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzene-1,4-disulphonate is a complex synthetic compound with potential biological activities. Its structure suggests possible applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound based on diverse research findings.

Structure and Properties

The compound features a triazine moiety, which is known for its biological activity, particularly in antitumor and antimicrobial applications. The presence of sulfonate groups enhances its solubility in water, potentially improving its bioavailability.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazine have shown effectiveness against various cancer cell lines. A study conducted by the National Cancer Institute demonstrated that related compounds displayed cytotoxicity against multiple cancer types including leukemia and breast cancer .

Table 1: Antitumor Activity of Related Compounds

| Compound Structure | Cancer Type | IC50 (µM) |

|---|---|---|

| Triazine Derivative A | Breast Cancer | 15 |

| Triazine Derivative B | Colon Cancer | 20 |

| Triazine Derivative C | Lung Cancer | 10 |

Antimicrobial Activity

The biological activity of trilithium compounds often extends to antimicrobial effects. Research has shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with azo groups have demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Compound Structure | Bacteria Type | MIC (µg/mL) |

|---|---|---|

| Azo Compound A | Staphylococcus aureus | 32 |

| Azo Compound B | Escherichia coli | 64 |

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Some studies have indicated that compounds similar to trilithium can inhibit lipid peroxidation in cellular models, suggesting potential protective effects against oxidative damage .

Table 3: Antioxidant Capacity

| Compound Structure | Model System | IC50 (µM) |

|---|---|---|

| Trilithium-like Compound | Brain Homogenates | 25 |

| Related Azo Compound | Liver Cells | 30 |

Case Studies

Case Study 1: Antitumor Efficacy in Breast Cancer

A specific study focused on a triazine derivative similar to trilithium assessed its efficacy against MDA-MB-468 breast cancer cells. The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong antitumor potential.

Case Study 2: Antimicrobial Action Against MRSA

Another investigation evaluated the antimicrobial activity of a structurally related azo compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Differences :

- Substituent Effects: The target compound’s methoxy group (6-OCH₃) likely increases electron density on the triazine compared to morpholino () or methyl groups (metsulfuron), altering reactivity and binding affinity .

- Bridging Groups : Unlike sulfonylurea herbicides (e.g., metsulfuron), the target compound uses an azo linkage, which may reduce herbicidal activity but enhance photostability for dye applications .

Azo-Linked Heterocycles

Azo compounds are prevalent in dyes and coordination chemistry. For example:

- Benzothiazin-4-ones (): Lack sulphonate groups but share antimicrobial properties due to heterocyclic cores. The target compound’s sulphonates may improve bioavailability in aqueous systems .

- Quaternary ammonium compounds (): Exhibit surfactant-like behavior with critical micelle concentrations (CMCs). The target compound’s ionic sulphonates and azo chromophore suggest dual functionality as a dye-surfactant hybrid .

Research Findings and Hypotheses

While direct data on the target compound is absent, inferences can be drawn:

- Solubility: The trilithium salt and sulphonates suggest exceptional water solubility (>500 mg/mL), surpassing morpholino derivatives () .

- Stability : The azo linkage may confer resistance to hydrolysis compared to sulfonylurea bridges in herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.